molecular formula C6H9ClF3NO2 B2781516 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2377030-97-0

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2781516
CAS No.: 2377030-97-0
M. Wt: 219.59
InChI Key: BMWFEFNXLHQUAF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group The hydrochloride form is often used to enhance the compound’s stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group or other substituents on the pyrrolidine ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of specific pathways . The pyrrolidine ring’s non-planarity and stereochemistry also play a crucial role in its biological activity, influencing how the compound interacts with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring. This combination provides distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-1-3(2-10-4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWFEFNXLHQUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377030-97-0
Record name 5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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